3-Benzothiazol-2-yl-1-phenyl-propan-1-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-1-phenyl-1-propanone is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential antibacterial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-1-phenyl-1-propanone typically involves the condensation of 2-aminobenzenethiol with an appropriate ketone or aldehyde. One common method is the reaction of 2-aminobenzenethiol with phenylacetyl chloride in the presence of a base such as pyridine . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-1-phenyl-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-1-phenyl-1-propanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential anticancer properties and is being studied for its ability to inhibit tumor growth.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-1-phenyl-1-propanone involves its interaction with various molecular targets. In antibacterial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, it targets specific enzymes and pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Another benzothiazole derivative with similar antibacterial properties.
Benzothiazole-2-thiol: Known for its use in the synthesis of various pharmaceuticals.
2-Aminobenzothiazole: A precursor in the synthesis of many benzothiazole derivatives.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-1-phenyl-1-propanone is unique due to its specific structural features that confer distinct biological activities. Its combination of a benzothiazole ring with a phenylpropanone moiety allows for versatile chemical modifications and a broad range of applications in medicinal chemistry .
Properties
Molecular Formula |
C16H13NOS |
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Molecular Weight |
267.3 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H13NOS/c18-14(12-6-2-1-3-7-12)10-11-16-17-13-8-4-5-9-15(13)19-16/h1-9H,10-11H2 |
InChI Key |
KJZDZSKCFBHGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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